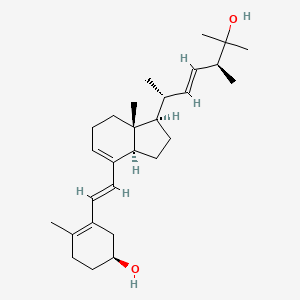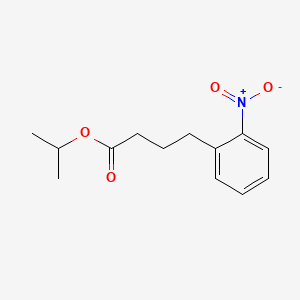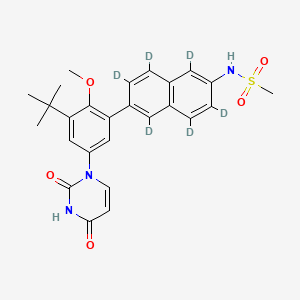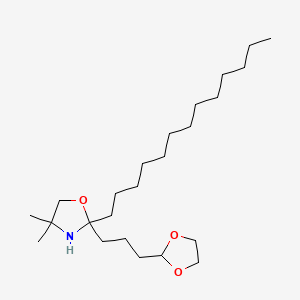![molecular formula C20H17ClN4O5 B13864455 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethyl Lenvatinib Quinolone is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and stem cell factor (SCF) receptors . This compound is of significant interest due to its potential therapeutic applications and its role in the metabolic pathway of Lenvatinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolone derivatives, including Demethyl Lenvatinib Quinolone, involves several methods. One common approach is the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by a Friedel–Crafts reaction . These reactions typically occur under mild conditions, making them suitable for industrial applications.
Industrial Production Methods
Industrial production of quinolone derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
化学反応の分析
Types of Reactions
Demethyl Lenvatinib Quinolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce various hydroquinolones .
科学的研究の応用
Demethyl Lenvatinib Quinolone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
Demethyl Lenvatinib Quinolone exerts its effects by inhibiting receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation, migration, and survival . Specifically, it targets VEGF receptors, leading to the inhibition of angiogenesis and tumor growth. The compound also affects other pathways, including those mediated by FGF and SCF receptors .
類似化合物との比較
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a narrow spectrum of activity.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Another fluoroquinolone with similar applications to ciprofloxacin.
Uniqueness
Demethyl Lenvatinib Quinolone is unique due to its specific role as a metabolite of Lenvatinib and its ability to inhibit multiple receptor tyrosine kinases. This distinguishes it from other quinolones, which primarily target bacterial enzymes .
特性
分子式 |
C20H17ClN4O5 |
|---|---|
分子量 |
428.8 g/mol |
IUPAC名 |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29) |
InChIキー |
ZYIYGDLCGGCPGV-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


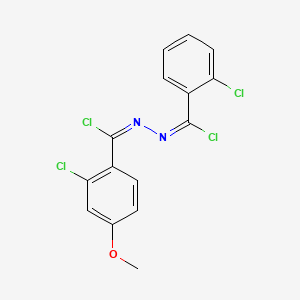
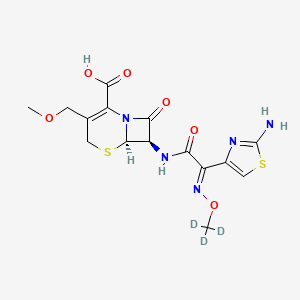
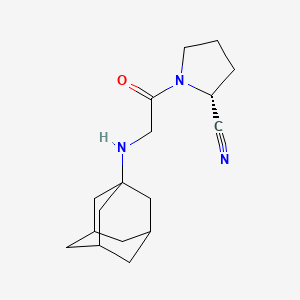
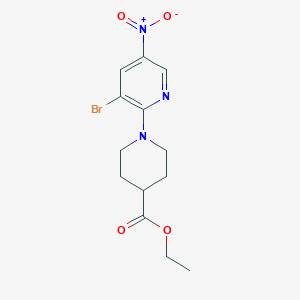
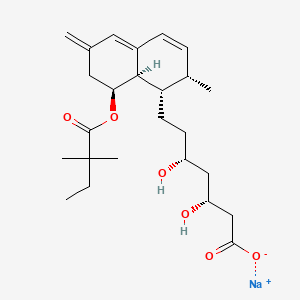
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
